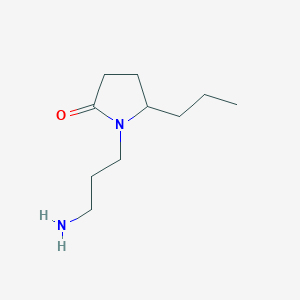![molecular formula C24H48O3 B14650116 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane CAS No. 54050-66-7](/img/structure/B14650116.png)
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with long alkyl chains and multiple ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of Alkyl Chains: Long alkyl chains are introduced through alkylation reactions, using reagents such as alkyl halides in the presence of strong bases.
Introduction of Ethoxy Groups: The ethoxy groups are added via etherification reactions, where alcohols react with ethylene oxide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the scalability of the production process.
化学反応の分析
Types of Reactions
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
作用機序
The mechanism of action of 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The
特性
CAS番号 |
54050-66-7 |
|---|---|
分子式 |
C24H48O3 |
分子量 |
384.6 g/mol |
IUPAC名 |
1-[8-[2-(2-methoxyethoxy)ethoxy]octyl]-2-octylcyclopropane |
InChI |
InChI=1S/C24H48O3/c1-3-4-5-6-9-12-15-23-22-24(23)16-13-10-7-8-11-14-17-26-20-21-27-19-18-25-2/h23-24H,3-22H2,1-2H3 |
InChIキー |
OOPBFCCLZBVEPR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CC1CCCCCCCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


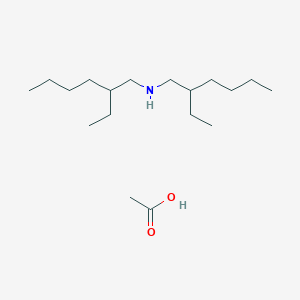
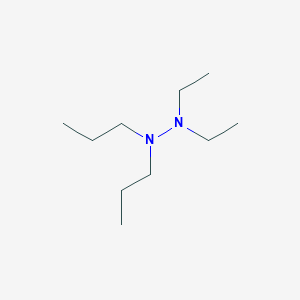
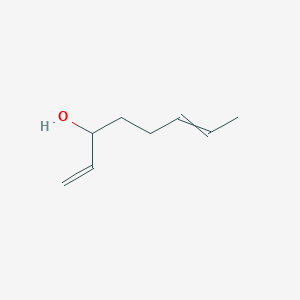


![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
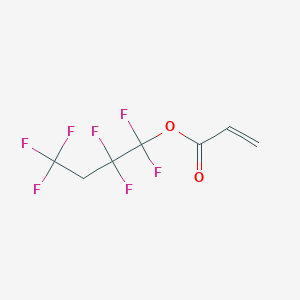
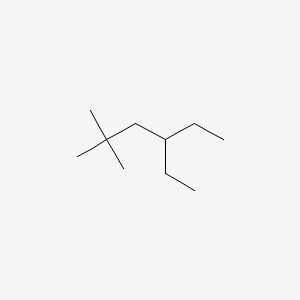
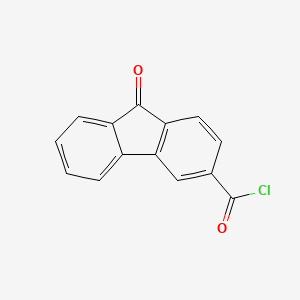
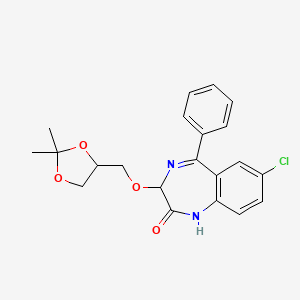
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
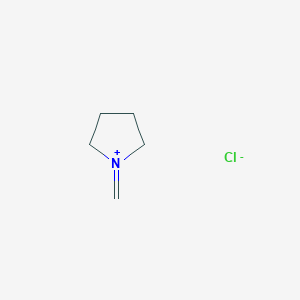
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
